1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . This compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (BOC) group . The BOC group is attached to the nitrogen atom of the pyrrolidine ring .Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Electrophilic Building Blocks for Enantiomerically Pure Compounds
One study describes the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). This involves the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones obtained by acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids with N-bromosuccinimide. The products of this process can be converted to chiral derivatives of pyruvic acid or of 3-oxo-butanoic and -pentanoic acid, showcasing the utility of tert-butoxycarbonyl protected compounds in synthesizing enantiomerically pure derivatives (Zimmermann & Seebach, 1987).
Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles
Another research effort focused on the syntheses of 3-hydroxypyrroles and their derivatives, highlighting the methodological advances in achieving compounds with no substituents on the ring carbon. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates via acid cleavage of tert-butyl esters, which is relevant to understanding the behavior and applications of related tert-butoxycarbonyl protected compounds in synthesizing and manipulating hydroxypyrroles (Momose et al., 1979).
N→O tert-Butyloxycarbonyl (Boc) Migration
A particular study reports on a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism, involving an unusual nine-membered cyclic transition state. This highlights a unique reactivity pattern of tert-butoxycarbonyl protected compounds, which could be exploited in synthetic strategies for constructing complex molecular architectures (Xue & Silverman, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is amines . This compound is used as a protecting group in organic synthesis, specifically for amines . The tert-butyloxycarbonyl (or tert-butoxycarbonyl) group can be added to amines under aqueous conditions .
Mode of Action
The compound this compound interacts with its targets (amines) by forming a protective group . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protective group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound this compound affects the biochemical pathway of amine protection in organic synthesis . The addition of the tert-butyloxycarbonyl group to amines prevents unwanted reactions with these amines during the synthesis process . The removal of this protective group then allows the amines to participate in subsequent reactions .
Pharmacokinetics
As a protecting group in organic synthesis, its adme properties would largely depend on the specific conditions of the synthesis, including factors such as temperature, ph, and the presence of other reactants .
Result of Action
The result of the action of this compound is the protection of amines during organic synthesis . This allows for more precise control over the reactions that occur, preventing unwanted side reactions with the amines .
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the presence of other reactants . For example, the addition of the tert-butyloxycarbonyl group to amines occurs under aqueous conditions and requires a base such as sodium hydroxide . The removal of the group can be accomplished with strong acids .
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl (BOC) group in 1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide This indicates that the compound can interact with enzymes and proteins that have amine groups, potentially influencing their function and activity
Molecular Mechanism
The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could potentially interact with biomolecules in a way that influences enzyme activation or inhibition, and changes in gene expression.
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91726-43-1, 186132-80-9 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.